molecular formula C9H5ClN4O4 B11803257 2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid

2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B11803257
M. Wt: 268.61 g/mol
InChI Key: NZKKCQHXZAHYCY-UHFFFAOYSA-N
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Description

2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is a heterocyclic compound that contains a triazole ring substituted with a chlorophenyl group, a nitro group, and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of 3-chlorobenzyl azide with ethyl 2-nitroacrylate in the presence of a base such as sodium ethoxide can lead to the formation of the desired triazole compound. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

    Esterification: The carboxylic acid group can be esterified with alcohols in the presence of an acid catalyst.

Common Reagents and Conditions

    Reduction: Hydrogen gas, palladium on carbon catalyst.

    Substitution: Amines, thiols, organic solvents like dimethylformamide.

    Esterification: Alcohols, acid catalysts like sulfuric acid.

Major Products

    Reduction: 2-(3-Aminophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid.

    Substitution: Various substituted triazole derivatives.

    Esterification: Ester derivatives of the triazole compound.

Scientific Research Applications

2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.

    Materials Science: The compound is used in the development of novel materials with specific electronic and optical properties.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules and heterocyclic compounds.

Mechanism of Action

The mechanism of action of 2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects. The triazole ring can also participate in hydrogen bonding and π-π interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-Chlorophenyl)-1,2,3-triazole-4-carboxylic acid
  • 2-(3-Chlorophenyl)-5-amino-2H-1,2,3-triazole-4-carboxylic acid
  • 2-(3-Chlorophenyl)-5-methyl-2H-1,2,3-triazole-4-carboxylic acid

Uniqueness

2-(3-Chlorophenyl)-5-nitro-2H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both a nitro group and a carboxylic acid group on the triazole ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.

Properties

Molecular Formula

C9H5ClN4O4

Molecular Weight

268.61 g/mol

IUPAC Name

2-(3-chlorophenyl)-5-nitrotriazole-4-carboxylic acid

InChI

InChI=1S/C9H5ClN4O4/c10-5-2-1-3-6(4-5)13-11-7(9(15)16)8(12-13)14(17)18/h1-4H,(H,15,16)

InChI Key

NZKKCQHXZAHYCY-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2N=C(C(=N2)[N+](=O)[O-])C(=O)O

Origin of Product

United States

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